molecular formula C11H8ClFN4 B5707970 3-chloro-N-[(E)-(2-fluorophenyl)methylideneamino]pyrazin-2-amine

3-chloro-N-[(E)-(2-fluorophenyl)methylideneamino]pyrazin-2-amine

Cat. No.: B5707970
M. Wt: 250.66 g/mol
InChI Key: IRANUWPIYSYIQN-FRKPEAEDSA-N
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Description

3-chloro-N-[(E)-(2-fluorophenyl)methylideneamino]pyrazin-2-amine is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of a chloro group, a fluorophenyl group, and a pyrazin-2-amine structure, making it a unique and versatile compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(E)-(2-fluorophenyl)methylideneamino]pyrazin-2-amine typically involves the reaction of 3-chloro-2-hydrazinylpyridine with 2-fluorobenzaldehyde in ethanol. The mixture is stirred at room temperature overnight, followed by filtration and drying to obtain the desired compound with an 85% yield . The compound can be recrystallized from ethanol to obtain colorless block crystals .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and high-yield production.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[(E)-(2-fluorophenyl)methylideneamino]pyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chloro and fluorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazin-2-amine derivatives.

Scientific Research Applications

3-chloro-N-[(E)-(2-fluorophenyl)methylideneamino]pyrazin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biological assays to investigate its effects on various biological pathways.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-chloro-N-[(E)-(2-fluorophenyl)methylideneamino]pyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-[(E)-(2-fluorophenyl)methylideneamino]pyrazin-2-amine is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-chloro-N-[(E)-(2-fluorophenyl)methylideneamino]pyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN4/c12-10-11(15-6-5-14-10)17-16-7-8-3-1-2-4-9(8)13/h1-7H,(H,15,17)/b16-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRANUWPIYSYIQN-FRKPEAEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=NC=CN=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC2=NC=CN=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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